molecular formula C10H13NO B3118594 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 24033-49-6

3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3118594
CAS No.: 24033-49-6
M. Wt: 163.22 g/mol
InChI Key: SEFPQGGFTLHJHO-UHFFFAOYSA-N
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Description

3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a substituted benzoxazine derivative characterized by methyl groups at positions 3 and 6 of the heterocyclic ring. Benzoxazines are pharmacologically significant scaffolds due to their diverse biological activities, including antihypertensive, antithrombotic, and calcium-modulating effects . This compound has been studied for its intracellular calcium activity, with substituents like the homoveratrylamino moiety enhancing potency. For instance, derivative 3c (4-benzyl-3,4-dihydro-2-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-2H-1,4-benzoxazine) demonstrated an IC50 ratio (phenylephrine vs. K<sup>+</sup>) of 2.1, indicating selective intracellular calcium modulation .

Properties

IUPAC Name

3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-4-10-9(5-7)11-8(2)6-12-10/h3-5,8,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFPQGGFTLHJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be synthesized through several methods. One common approach involves the Mannich reaction, which uses a phenol, an amine, and formaldehyde . This reaction typically occurs under mild conditions and can be catalyzed by acids or bases.

Industrial Production Methods

Industrial production of 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine often involves large-scale Mannich reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxo and dihydro derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound featuring a benzoxazine structure, characterized by fused benzene and oxazine rings, with two methyl groups located at the 3 and 6 positions of the dihydrobenzoxazine framework. It has a molecular formula of C10H13NOC_{10}H_{13}NO and a molecular weight of 163.22 g/mol . This compound is explored for its potential in medicinal chemistry, materials science, and other scientific applications because of its unique structural properties and biological activities.

Scientific Research Applications

3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine has applications across various scientific fields. Research has focused on developing efficient and reliable methods for its synthesis and characterization, employing techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Polybenzoxazine Precursor

Due to its ring-opening polymerization behavior, 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be used as a precursor for synthesizing polybenzoxazines. These polymers exhibit thermal and mechanical properties, making them potential candidates for high-performance materials in fields such as aerospace, electronics, and composites .

Biomedical Applications

Research explores the potential of 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives for biomedical applications. Studies have shown that these compounds exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. For example, 2,3-dihydro-1,4-benzoxazines were investigated as orally bioavailable anticancer agents via the inhibition of angiogenesis . Further research is needed to fully understand their potential therapeutic effects and safety profiles.

Fluorescent Properties

3,4-dihydro-3,6-dimethyl-1,3,2H-benzoxazine displays solid-state fluorescent behavior with three characteristic fluorescence peaks: (1) an ultraviolet peak at 317 nm with the excitation wavelength of 258 nm, (2) a blue emission peak at 450 nm with the excitation wavelength of 324 nm, and (3) another blue fluorescent peak at 454 nm with the excitation wavelength of 360 nm . The benzoxazine core is responsible for the blue light fluorescence .

Potassium Channel Activation

3,4-dihydro-2H-1,4-benzoxazine derivatives have strong potassium channel-activating effects . Structure-activity relationship studies identified 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide as the optimal compound, with a more potent oral antihypertensive effect than cromakalim in conscious spontaneously hypertensive rats .

Data Table

ApplicationDescription
Polybenzoxazine SynthesisUsed as a precursor in the synthesis of polybenzoxazines, which are high-performance polymers with applications in aerospace, electronics, and composites due to their thermal and mechanical properties.
Biomedical ApplicationsDerivatives exhibit biological activities, such as antibacterial, antifungal, and anticancer properties; further research is needed to explore their therapeutic potential and safety profiles.
Anticancer Agent2,3-dihydro-1,4-benzoxazines were investigated as orally bioavailable anticancer agents via inhibition of angiogenesis .
Fluorescent MaterialDisplays solid-state fluorescence with specific excitation and emission peaks, making it useful in developing fluorescent materials .
Potassium Channel ActivationDerivatives have strong potassium channel-activating effects, useful in developing antihypertensive drugs .

Anti-Proliferative Evaluation of 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines

In a study, novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines were rationally designed, synthesized, and evaluated for their anti-proliferative activity . Compound 14f displayed the most potent anticancer activity (IC50= 7.84–16.2 µM against PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG cancer cell lines), indicating its potential as a lead compound for further structural optimization . The synthesized compounds were characterized using NMR, HMRS, and IR .

Synthesis and Structure-Activity Relationship Studies

Mechanism of Action

The mechanism of action of 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, as a DNA topoisomerase I inhibitor, it prevents the enzyme from relaxing supercoiled DNA, thereby inhibiting DNA replication and transcription . This mechanism is crucial for its potential anticancer properties.

Comparison with Similar Compounds

Structural Modifications and Reactivity

  • Substituent Effects on Electrophilic Substitution :
    The presence of methyl groups at positions 3 and 6 influences regioselectivity in reactions like formylation. For example, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes formylation predominantly at position 6 under Rieche's conditions , but steric hindrance from 3,6-dimethyl groups may shift reactivity to other positions.
  • Synthetic Routes: While many benzoxazines are synthesized via nucleophilic substitution (e.g., reacting 3,4-dihydro-2H-1,4-benzoxazine with halogenopyridines ), the 3,6-dimethyl derivative may require tailored methods, such as cyclization of substituted 2-aminophenols .

Structure-Activity Relationship (SAR) Insights

  • Position 4 Substitutions :
    Substitutions at position 4 (e.g., pyridine in YM934 or benzyl in 3c ) are critical for target engagement. The 3,6-dimethyl groups may sterically hinder interactions in some assays but enhance stability in others .
  • Electron-Withdrawing Groups :
    Nitro (YM934) and formyl groups () improve activity by modulating electron density, whereas methyl groups offer lipophilicity (logP = 1.82 for a related compound ), influencing membrane permeability.
  • Scaffold Integrity :
    Removal of the benzoxazine core (e.g., compounds 24 and 25 ) abolishes activity, underscoring the necessity of the heterocyclic structure .

Biological Activity

3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine features a benzoxazine ring that contributes to its biological activity. The presence of methyl groups at positions 3 and 6 enhances its lipophilicity and may influence its interaction with biological targets.

Serotonin Receptor Antagonism

A series of studies have evaluated the antagonistic effects of benzoxazine derivatives on the serotonin-3 (5HT3) receptor. One notable study synthesized several derivatives and found that modifications at the 2 position significantly influenced receptor binding affinity. Compounds with dimethyl substitutions exhibited enhanced antagonistic activities . While direct evidence for 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is scarce, these findings suggest potential similar activities.

The mechanism by which benzoxazines exert their biological effects often involves interaction with specific receptors or enzymes. For example:

  • Receptor Binding : Compounds may bind to serotonin receptors or other neurotransmitter systems, modulating their activity.
  • Enzyme Inhibition : Some benzoxazines inhibit enzymes involved in critical metabolic pathways .

Study on Antiproliferative Effects

In a recent study focusing on various benzoxazine derivatives, it was found that certain modifications enhanced antiproliferative activity against cancer cell lines. The introduction of specific substituents at the benzoxazine ring led to increased efficacy compared to unmodified compounds .

Neuroprotective Activity

Another investigation assessed the neuroprotective properties of substituted benzoxazines. The results indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests that 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine might also possess neuroprotective capabilities worth exploring further .

Data Summary

Activity Compound Effect Reference
Anticancer2,3-Dihydro-1,4-benzoxazinesInhibition of angiogenesis
Serotonin Receptor Antagonism8-Carboxamide derivativesHigh affinity for 5HT3 receptors
NeuroprotectionSubstituted benzoxazinesProtection against oxidative stress

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey ReagentsYield RangeAdvantagesReferences
SN2 Ring OpeningAziridines, Cu(I) catalysts50-75%Regioselective, scalable
2-Aminophenol Cyclization1,2-Dibromoethane60-80%Modular for substituent variation
Methoxyaniline Route2-Bromoethanol, HBr40-65%Compatible with hydroxyl groups

Advanced: How can researchers address discrepancies in reported biological activities of benzoxazine derivatives?

Methodological Answer:
Discrepancies often arise from differences in:

  • Target Selectivity : For example, 3,6-dimethyl derivatives exhibit weaker insulin release inhibition compared to chroman analogs but stronger vascular smooth muscle relaxation .
  • Assay Conditions : Variations in extracellular K⁺ concentration (e.g., 30 mM vs. 80 mM KCl) significantly affect myorelaxant activity in aortic ring assays .
  • Structural Modifications : Substituents at the 2-position (e.g., hydroxyl or nitrato groups) introduce dual mechanisms (K⁺ channel activation + nitrate-like vasodilation), complicating direct comparisons .

Resolution Strategies:

  • Controlled Comparative Studies : Use standardized assays (e.g., patch-clamp for KATP channel activity) across derivatives.
  • Computational Docking : Predict binding affinities to reconcile in vitro/in vivo discrepancies .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR for confirming substituent positions and diastereomeric purity .
  • X-Ray Crystallography : Resolves conformational details, such as the near-planar sp² hybridization of the N-atom in the benzoxazine ring .
  • ESI-MS and Elemental Analysis : Validates molecular weight and elemental composition .

Example:
The InChI code 1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9 (PubChem) provides a standardized descriptor for structural validation .

Advanced: What strategies enhance the dual antithrombotic activity of benzoxazine derivatives?

Methodological Answer:
Dual thrombin inhibition and GPIIb/IIIa antagonism are achieved by:

Pharmacophore Hybridization : Combining D-Phe-Pro-Arg (thrombin) and Arg-Gly-Asp (GPIIb/IIIa) motifs into a single scaffold .

Substituent Optimization : Introducing carboxylate and amidine groups at positions 3 and 7 improves binding to thrombin’s S2/S3 pockets (e.g., compound 17h , Ki = 0.2 µM) .

Q. Table 2: Key Dual-Activity Derivatives

CompoundThrombin Ki (µM)GPIIb/IIIa IC50 (µM)Key Modifications
17a0.50.83-Carboxylate, 7-Amidine
17h0.20.56-Fluoro, 8-Methyl

Methodological: How do reaction conditions influence regioselectivity in benzoxazine synthesis?

Answer:
Regioselectivity is controlled by:

  • Catalyst Choice : Cu(I) promotes C-N cyclization, while DBU favors O-alkylation in 2-aminophenol reactions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing transition states .
  • Temperature : Higher temperatures (>100°C) favor ring closure but may increase side reactions (e.g., dimerization) .

Advanced: How can computational modeling aid in understanding KATP channel interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Map the compound’s binding to SUR1 subunits of pancreatic β-cell KATP channels, identifying key residues (e.g., Tyr230) for mutagenesis studies .
  • Free Energy Perturbation (FEP) : Quantify the impact of methyl substituents on binding affinity, explaining reduced activity compared to chroman analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

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